N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide
Overview
Description
A 61603 hydrobromide is a potent and selective agonist of the alpha 1A-adrenoceptor. This compound is known for its high affinity and selectivity towards the alpha 1A-adrenoceptor subtype, making it a valuable tool in pharmacological research. The chemical name of A 61603 hydrobromide is (S)-N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrobromide .
Mechanism of Action
Target of Action
A 61603 Hydrobromide is a potent α-adrenoceptor agonist . It is at least 35-fold more potent at α1A receptors than at α1B or α1D sites . The α1A-adrenoceptor is a part of the α1-adrenoceptor family, which plays a key role in the modulation of the sympathetic nervous system activity .
Mode of Action
A 61603 Hydrobromide interacts with its target, the α1A-adrenoceptor, and induces dose-response increases in spontaneous Ca2+ transients . This interaction is more potent than the activation by other adrenergic receptor agonists .
Biochemical Pathways
The activation of the α1A-adrenoceptor by A 61603 Hydrobromide leads to an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This suggests that the compound affects the calcium signaling pathway in these cells.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed in the body and could have good bioavailability.
Result of Action
The result of A 61603 Hydrobromide’s action is an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This could potentially lead to changes in heart muscle contraction and overall heart function.
Biochemical Analysis
Biochemical Properties
A 61603 Hydrobromide plays a significant role in biochemical reactions by acting as an agonist for the alpha-1A adrenergic receptor. This compound is at least 35-fold more potent at alpha-1A receptors compared to alpha-1B or alpha-1D receptors . It induces dose-dependent increases in spontaneous calcium transients in rat ventricular myocytes in vitro, with an effective concentration (EC50) of 6.9 nanomolar . A 61603 Hydrobromide interacts with various enzymes and proteins, including those involved in calcium signaling pathways. The nature of these interactions involves the activation of the alpha-1A adrenergic receptor, leading to downstream signaling events that modulate cellular functions.
Cellular Effects
A 61603 Hydrobromide has profound effects on various types of cells and cellular processes. In cardiomyocytes, it stimulates calcium signaling, which is crucial for muscle contraction and overall cardiac function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in fibroblast cells transfected with alpha-1A receptors, A 61603 Hydrobromide significantly stimulates phosphoinositide hydrolysis, a key process in cell signaling . Additionally, it has been shown to reduce cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo .
Molecular Mechanism
The molecular mechanism of A 61603 Hydrobromide involves its binding to the alpha-1A adrenergic receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the stimulation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium . The activation of these pathways results in various cellular responses, including changes in gene expression and enzyme activity. A 61603 Hydrobromide is less potent in cells transfected with alpha-1B or alpha-1D receptors, highlighting its selectivity for the alpha-1A subtype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A 61603 Hydrobromide have been observed to change over time. The compound is stable when stored at +4°C and desiccated . Over time, it induces dose-dependent increases in calcium transients in rat ventricular myocytes, with sustained effects observed in vitro . Long-term studies have shown that A 61603 Hydrobromide can maintain its activity and induce consistent cellular responses, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of A 61603 Hydrobromide vary with different dosages in animal models. In mice, a low, subpressor dose of A 61603 Hydrobromide has been shown to induce significant changes in the cardiac metabolome, particularly in the biosynthesis of polyunsaturated fatty acids and endocannabinoids . At higher doses, the compound induces a pressor response in conscious rats, with effects observed at doses 50- to 100-fold lower than those required for phenylephrine . These findings highlight the compound’s potency and its potential for inducing both therapeutic and adverse effects at varying dosages.
Metabolic Pathways
A 61603 Hydrobromide is involved in several metabolic pathways, particularly those related to adrenergic signaling. It interacts with enzymes involved in phosphoinositide hydrolysis, leading to the production of inositol trisphosphate and diacylglycerol . These metabolites play crucial roles in calcium signaling and other cellular processes. The compound’s effects on metabolic flux and metabolite levels have been observed in various cell types, including cardiomyocytes and fibroblasts .
Transport and Distribution
Within cells and tissues, A 61603 Hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the alpha-1A adrenergic receptor ensures targeted activation of this receptor subtype, leading to localized cellular responses . The compound’s distribution within tissues is influenced by its binding affinity and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of A 61603 Hydrobromide is primarily associated with its target receptor, the alpha-1A adrenergic receptor. This receptor is predominantly localized in the plasma membrane, where it mediates the compound’s effects on cellular signaling . The activation of the receptor by A 61603 Hydrobromide leads to the recruitment of downstream signaling molecules and the initiation of cellular responses. The compound’s activity and function are closely tied to its localization within specific cellular compartments, ensuring precise modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 61603 hydrobromide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent attachment of the naphthalene moiety. The final product is obtained as a hydrobromide salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of A 61603 hydrobromide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
A 61603 hydrobromide primarily undergoes reactions typical of its functional groups, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced, although this is less common.
Substitution: The sulfonamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Scientific Research Applications
A 61603 hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving alpha 1A-adrenoceptor agonists.
Biology: Employed in cellular studies to investigate the role of alpha 1A-adrenoceptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving the sympathetic nervous system, such as hypertension.
Industry: Utilized in the development of new pharmacological agents targeting alpha 1A-adrenoceptors
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another alpha-adrenoceptor agonist, but less selective for the alpha 1A subtype.
Methoxamine: A non-selective alpha-adrenoceptor agonist with broader activity across alpha-adrenoceptor subtypes.
Oxymetazoline: A selective alpha 1A-adrenoceptor agonist, but with different pharmacokinetic properties
Uniqueness
A 61603 hydrobromide is unique due to its high selectivity and potency for the alpha 1A-adrenoceptor subtype. This selectivity makes it a valuable tool for studying the specific roles of alpha 1A-adrenoceptors in various physiological and pathological processes .
Properties
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFLWCZMTGTUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107756-30-9 | |
Record name | A 61603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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